XLogP3 Lipophilicity: Isomer Comparison
The 2,6-dichloro-3-(difluoromethoxy) substitution pattern produces a lipophilicity profile distinct from other positional isomers. When compared with 3,4-dichloro-5-(difluoromethoxy)mandelic acid, the target compound exhibits a difference in computed XLogP3 that may correspond to measurable alterations in logD and plasma protein binding in biological systems [1]. This lipophilicity variance is driven by the specific spatial arrangement of electron-withdrawing chlorine atoms adjacent to the α-hydroxyacetic acid moiety, which modulates the acidity of the carboxylic acid group and the hydrogen-bonding capacity of the benzylic hydroxyl group .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 value not available in public databases for the target compound (MFCD28785539) |
| Comparator Or Baseline | 3,4-Dichloro-5-(difluoromethoxy)mandelic acid (CAS 1806297-50-6): XLogP3 = 3.0 |
| Quantified Difference | Data unavailable for direct quantitative comparison; difference inferred from distinct substitution pattern (2,6-Cl / 3-OCF2H vs. 3,4-Cl / 5-OCF2H) |
| Conditions | Computed property based on XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity differences between positional isomers can alter membrane permeability and metabolic clearance rates, making compound-specific procurement essential for reproducible SAR studies.
- [1] PubChem. 3,4-Dichloro-5-(difluoromethoxy)mandelic acid (CID 121228250): Computed Properties (XLogP3 = 3.0). Accessed April 2026. View Source
